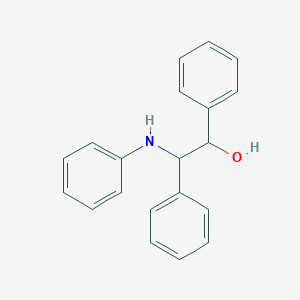

2-Anilino-1,2-diphenylethanol

Description

Historical Context and Significance of Chiral Amino Alcohols in Organic Synthesis

Chiral amino alcohols are a critical class of organic compounds that feature prominently in natural products and pharmaceuticals. unr.edu.arnih.gov Their importance in organic synthesis stems from their utility as versatile building blocks and as chiral auxiliaries or ligands in asymmetric reactions. unr.edu.arnih.gov The synthesis of these compounds through traditional organic chemistry can be complex, often involving multiple steps and challenges in controlling the stereochemical outcome. nih.gov

Historically, many chiral auxiliaries were derived from naturally occurring compounds. thieme-connect.com However, the availability of both enantiomers of these natural compounds is not always guaranteed. thieme-connect.com This limitation has driven the development of artificial chiral auxiliaries, which can be designed without structural constraints and are often more readily available in both enantiomeric forms through resolution of the racemate. thieme-connect.com The development of biocatalytic approaches, which are highly stereoselective and avoid the need for cumbersome protection and deprotection steps, represents a significant advancement in the synthesis of chiral amino alcohols. nih.govmdpi.com

Evolution of 2-Anilino-1,2-diphenylethanol as a Prototypical Chiral Compound in Stereoselective Transformations

This compound, a member of the chiral amino alcohol family, has emerged as a valuable and versatile compound in the field of stereoselective transformations. thieme-connect.comchemimpex.com It is recognized as an artificial chiral auxiliary that can be readily resolved, making both of its enantiomers accessible for use in asymmetric synthesis. thieme-connect.com This characteristic is a significant advantage over many naturally derived chiral auxiliaries. thieme-connect.com

The specific stereoisomer, (1S,2R)-(+)-2-Amino-1,2-diphenylethanol, is noted for its role as a chiral building block in the synthesis of various pharmaceuticals and as a ligand in asymmetric catalysis. chemimpex.com Its unique chiral properties are instrumental in producing enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry. chemimpex.com The compound's utility extends to its application as a chiral auxiliary, where it can be temporarily incorporated into a substrate to direct the stereochemical course of a reaction. vulcanchem.com

Overview of Key Research Areas and Trajectories for this compound

Research involving this compound is diverse, spanning several key areas of organic and medicinal chemistry. A significant focus of research is its application in asymmetric synthesis. chemimpex.comcymitquimica.com This includes its use as a chiral auxiliary for the synthesis of β-lactams, which are fundamental structures in antibiotics like penicillins and cephalosporins. thieme-connect.com

Another major research trajectory involves its use in the preparation of chiral catalysts. For instance, it is used to prepare vanadium(V) Schiff base complexes that act as catalysts in the oxidation of sulfides and olefins. sigmaaldrich.comsigmaaldrich.com Furthermore, it has been immobilized on various supports, such as aminated silica (B1680970) gel to create chiral stationary phases for High-Performance Liquid Chromatography (HPLC) and on α-zirconium phosphate (B84403) to form layered zirconium phosphonates for heterogeneous catalysis. sigmaaldrich.comsigmaaldrich.com

In the realm of neuroscience, derivatives of this compound have been studied for their affinity with the NMDA receptor, suggesting potential applications in understanding neurological disorders. lookchem.com Its role as a building block for creating new materials with specific properties is also an area of exploration. chemimpex.com

Below is a summary of the key research applications for different isomers of 2-Amino-1,2-diphenylethanol (B1215729):

| Isomer | CAS Number | Key Research Applications |

| (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | 23364-44-5 | Chiral building block in pharmaceutical synthesis, ligand in asymmetric catalysis, precursor for chiral selectors in HPLC, preparation of catalysts for oxidation reactions. chemimpex.comcymitquimica.comsigmaaldrich.comsigmaaldrich.combiosynth.com |

| (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | 23190-16-1 | Chiral auxiliary in asymmetric synthesis, building block for pharmaceuticals, research in neuroscience due to NMDA receptor affinity, development of new materials. lookchem.comchemimpex.com |

| (S,S)-(-)-2-Amino-1,2-diphenylethanol | 23190-17-2 | Chiral catalyst and ligand. amerigoscientific.com |

| (R,R)-(+)-2-Amino-1,2-diphenylethanol | 88082-66-0 | Chiral reagent in stereoselective transformations. scbt.com |

This table is interactive. You can sort and filter the data.

Structure

3D Structure

Properties

IUPAC Name |

2-anilino-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-15,19-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXHSIGXGNGIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300578 | |

| Record name | 2-anilino-1,2-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82940-37-2 | |

| Record name | NSC137614 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-anilino-1,2-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Aspects and Enantiomeric Forms of 2 Anilino 1,2 Diphenylethanol

Diastereomeric and Enantiomeric Configurations of 2-Anilino-1,2-diphenylethanol (e.g., (1R,2S) and (1S,2R) Isomers)

This compound can exist as two pairs of enantiomers. The diastereomeric pairs are commonly referred to as erythro and threo or, more systematically, as cis and trans isomers based on the relative orientation of the phenyl groups. The cis isomers, with the phenyl groups on the same side of the carbon-carbon bond, correspond to the (1R,2S) and (1S,2R) configurations. The trans isomers, with the phenyl groups on opposite sides, are the (1R,2R) and (1S,2S) configurations.

The (1R,2S) and (1S,2R) enantiomers of the parent compound, 2-amino-1,2-diphenylethanol (B1215729), have been extensively studied. For instance, the crystal structure of racemic cis-2-amino-1,2-diphenylethanol reveals that the (1R,2S) and (1S,2R) enantiomers co-crystallize. sigmaaldrich.comnih.gov In the crystalline state, these enantiomers engage in hydrogen bonding, forming distinct helical structures. Specifically, the (1S,2R) enantiomers form left-handed helices, while the (1R,2S) enantiomers form right-handed helices. sigmaaldrich.comnih.gov This self-assembly into chiral superstructures underscores the profound impact of the specific stereochemical configuration on the solid-state properties of the molecule. These isomers are crucial as chiral auxiliaries and in the preparation of chiral stationary phases for chromatography. researchgate.net

| Isomer Configuration | Common Name | Phenyl Group Orientation | Helical Structure in Racemic Crystal |

| (1R,2S) | cis | Same side | Right-handed |

| (1S,2R) | cis | Same side | Left-handed |

| (1R,2R) | trans | Opposite sides | Not applicable in the cis racemic crystal |

| (1S,2S) | trans | Opposite sides | Not applicable in the cis racemic crystal |

Chirality and Stereogenicity in this compound Derivatives

Derivatization of this compound, for instance, by substitution on the aniline (B41778) ring or the hydroxyl group, can influence the chemical and physical properties of the resulting molecules. However, as long as the core stereogenic centers remain intact, the fundamental chirality of the molecule is preserved. The introduction of additional chiral elements in the derivatives can lead to more complex diastereomeric relationships.

The importance of chirality in this class of compounds is highlighted by their use in asymmetric synthesis and chiral recognition. For example, derivatives of 2-amino-1,2-diphenylethanol have been used to create chiral stationary phases for high-performance liquid chromatography (HPLC), which are effective in separating enantiomers of other chiral compounds. researchgate.net This application relies on the specific three-dimensional structure of the chiral selector to interact differently with the two enantiomers of the analyte.

Conformational Analysis and Torsion Angles

The spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as its conformation. The conformation of this compound is largely determined by the rotation around the central carbon-carbon bond and the bonds connecting the phenyl, anilino, and hydroxyl groups.

X-ray crystallographic studies of cis-2-amino-1,2-diphenylethanol provide valuable insights into its preferred solid-state conformation. sigmaaldrich.comnih.gov The torsion angle O1—C1—C2—N1 in the cis isomer is reported to be 59.72(11)°. sigmaaldrich.comnih.gov This gauche relationship between the hydroxyl and amino groups is a key conformational feature. Furthermore, the dihedral angle between the two phenyl rings is 50.29(6)°. sigmaaldrich.comnih.gov

In contrast, the trans isomer of 2-amino-1,2-diphenylethanol exhibits a different conformation, with the hydroxyl group adopting a trans position relative to the opposed phenyl ring. sigmaaldrich.comnih.gov This leads to a more extended, or "projected," motif compared to the "tweezer-like" bent motif of the cis isomer. sigmaaldrich.comnih.gov These conformational differences have a direct impact on the intermolecular interactions and crystal packing of the diastereomers. Nuclear magnetic resonance (NMR) studies have also been employed to investigate the conformational equilibria of the 2-amino-1,2-diphenylethanol system in solution. acs.org

Selected Geometric Parameters for cis-2-Amino-1,2-diphenylethanol sigmaaldrich.comnih.gov

| Parameter | Value |

| Torsion Angle (O1—C1—C2—N1) | 59.72(11)° |

| Torsion Angle (O1—C1—C2—C9) | -67.39(11)° |

| Dihedral Angle between Phenyl Rings | 50.29(6)° |

Synthesis and Derivatization Methodologies for 2 Anilino 1,2 Diphenylethanol Scaffolds

General Synthetic Routes to 2-Anilino-1,2-diphenylethanol

The construction of the this compound framework can be achieved through several synthetic pathways. Two common approaches involve the reduction of α-amino ketones and the catalytic hydrogenation of oximes.

Reduction of Corresponding Amino Ketones

A primary route to this compound involves the reduction of the corresponding α-amino ketone, 2-anilino-2-phenylacetophenone. This transformation can be accomplished using various reducing agents. For instance, chiral α-amino ketones can be stereoselectively reduced to their corresponding anti-1,2-amino alcohols. nih.gov The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction, yielding either the erythro or threo isomer of the amino alcohol.

Furthermore, advancements in catalytic asymmetric transfer hydrogenation have provided efficient methods for the enantioselective reduction of α-amino ketones. scihorizon.com Ruthenium(II) complexes, in particular, have been shown to be effective catalysts for this transformation, affording chiral 1,2-amino alcohols in high yields and excellent enantioselectivities. scihorizon.comresearchgate.net

Catalytic Hydrogenation of Oximes

An alternative strategy for the synthesis of this compound and its derivatives is the catalytic hydrogenation of α-hydroxy ketoximes, such as benzoin (B196080) oxime. oup.com This method typically employs heterogeneous catalysts like palladium on charcoal (Pd/C). researchgate.net The hydrogenation of benzoin oxime over a Pd/C catalyst has been reported to produce erythro-2-amino-1,2-diphenylethanol with a diastereomeric excess of approximately 80%. researchgate.net

The stereochemical outcome of the hydrogenation can be influenced by the syn-anti isomerization of the oxime in the presence of the palladium catalyst. researchgate.net Different catalysts, including platinum, palladium, and nickel, can be utilized for the hydrogenation of oximes, with the choice of catalyst and reaction conditions impacting the selectivity towards the desired amine or hydroxylamine (B1172632) products. bohrium.comencyclopedia.pubmdpi.com For example, Pd/C has been used to hydrogenate 2-indanone (B58226) oxime to 2-aminoindane in high yield. mdpi.com

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is crucial for its application as a chiral auxiliary and in the development of chiral catalysts. lookchem.comscbt.comvulcanchem.com Two principal strategies for achieving this are optical resolution and asymmetric synthesis.

Optical Resolution by Preferential Crystallization of Diastereomeric Salts

Optical resolution via the formation of diastereomeric salts is a classical and widely used method for separating enantiomers of racemic compounds. mdpi.com In the case of this compound, this involves reacting the racemic amino alcohol with a chiral resolving agent to form a mixture of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.

(1R,2S)-2-Amino-1,2-diphenylethanol has been successfully used as a resolving agent for various carboxylic acids. oup.comnih.govrsc.org The efficiency of the resolution can be significantly affected by the choice of solvent, which can influence the solubility of the diastereomeric salts and even lead to a reversal of stereoselectivity, a phenomenon known as chirality switching. acs.orgresearchgate.netnih.gov For example, the resolution of mandelic acid with (1R,2S)-2-amino-1,2-diphenylethanol yields different enantiomers depending on the alcohol used as the crystallization solvent. acs.org The crystal structures of these diastereomeric salts often reveal complex hydrogen-bonding networks that play a crucial role in the chiral recognition and separation process. rsc.org

| Resolving Agent | Acid Resolved | Solvent | Outcome |

| (1R,2S)-2-Amino-1,2-diphenylethanol | Mandelic Acid | n-PrOH, s-BuOH, i-BuOH, n-BuOH | (R)-Mandelic acid salt preferentially deposited. acs.org |

| (1R,2S)-2-Amino-1,2-diphenylethanol | Mandelic Acid | MeOH, EtOH, i-PrOH, t-BuOH | (S)-Mandelic acid salt preferentially deposited. acs.org |

| (1R,2S)-2-Amino-1,2-diphenylethanol | 3-Hydroxy-4-phenylbutanoic acid | Chloroform, THF | Preferentially afforded the (R)-1 salt. mdpi.com |

| Cinchonidine | 3-Hydroxy-4-phenylbutanoic acid | Ethyl acetate (B1210297), alcohol solvents, 1,4-dioxane | Afforded the (R)-1 salt with high efficiency. mdpi.com |

Palladium-Catalyzed Asymmetric Arylation of α-Keto Imines Leading to Precursors

A modern and highly efficient approach to enantiopure precursors of this compound is through palladium-catalyzed asymmetric synthesis. Specifically, the asymmetric arylation of α-keto imines with arylboronic acids provides a direct route to chiral α-amino ketones, which are immediate precursors to the target amino alcohols. rsc.orgresearchgate.netnih.gov This method utilizes a chiral palladium catalyst to control the stereochemistry of the carbon-carbon bond formation, leading to high enantioselectivity. rsc.orgresearchgate.netnih.gov

The reaction involves the in situ generation of α-keto imines from stable precursors, which then react with arylboronic acids in the presence of a chiral palladium complex. researchgate.net This strategy has been successfully applied to the synthesis of a variety of chiral α-amino ketones with high yields and enantiomeric excesses. rsc.orgresearchgate.netnih.gov The resulting enantioenriched α-amino ketones can then be reduced to the corresponding enantiopure 2-amino-1,2-diphenylethanol (B1215729) derivatives.

| Catalyst System | Substrates | Product Type | Enantioselectivity |

| Chiral Palladium(II) Complex | C-acyl N-sulfonyl-N,O-aminals, Arylboronic acids | Chiral α-amino ketones | High |

| C,P-palladacycle | N-protected imines, Arylboronic acids | Chiral diarylmethylamines | Up to 99% ee nih.govacs.org |

Derivatization Strategies for Functionalization

The this compound scaffold can be readily derivatized to introduce a wide range of functional groups, thereby tuning its properties for specific applications. The presence of the amino and hydroxyl groups provides convenient handles for chemical modification.

For instance, the amino group can be N-alkylated or N-acylated to introduce new substituents. The hydroxyl group can be O-alkylated or O-acylated. These modifications are often employed in the synthesis of chiral ligands for asymmetric catalysis. For example, derivatives of 2-amino-1,2-diphenylethanol have been used to prepare chiral ligands for ruthenium-catalyzed asymmetric transfer hydrogenation of ketones.

N-Alkylation and N,N-Dialkylation to Form Substituted Amino Alcohols

The nitrogen atom of the amino alcohol scaffold serves as a prime site for modification through N-alkylation and N,N-dialkylation, yielding more complex substituted amino alcohols. These derivatives are often explored for their potential as chiral ligands in asymmetric catalysis.

The direct alkylation of the amino group can be challenging and is highly sensitive to steric hindrance around the nitrogen atom. ursa.cat For structurally similar compounds like 2-amino-1,2,2-triphenylethanol, reaction with alkyl halides such as benzyl (B1604629) bromide or 1-iodobutane (B1219991) results in monoalkylation, yielding the corresponding secondary amines. acs.org Achieving double alkylation to form a tertiary amine is often more difficult. Attempts to perform N,N-dialkylation on related amino alcohols using primary alkyl halides under conditions like potassium carbonate in methanol (B129727) have been reported to exclusively yield monoalkylation products. ursa.cat

Despite these challenges, methods for N,N-dialkylation have been successfully developed. One effective strategy involves the reductive amination process. ursa.cat Another powerful method is the use of dihaloalkanes, which facilitates the formation of cyclic tertiary amines. For instance, the reaction of (S)-2-amino-1,2,2-triphenylethanol with reagents like 1,4-dibromobutane (B41627) or 1,5-dibromopentane (B145557) leads to N,N-dialkylation, affording pyrrolidinyl and piperidinyl derivatives, respectively. acs.org This approach has also been used with α,α'-dibromo-o-xylene to create more rigid, sterically demanding ligands. acs.org

Table 1: N,N-Dialkylation of (S)-2-amino-1,2,2-triphenylethanol Data derived from studies on a structurally related amino alcohol.

| Dialkylating Agent | Resulting N-Substituent | Product Name |

| 1,4-Dibromobutane | Pyrrolidinyl | (S)-1,2,2-Triphenyl-2-(1-pyrrolidinyl)-ethanol |

| 1,5-Dibromopentane | Piperidinyl | (S)-1,2,2-Triphenyl-2-(1-piperidinyl)-ethanol |

| 1,5-Dibromo-3-oxapentane | Morpholino | (S)-2-Morpholino-1,2,2-triphenylethanol |

| α,α'-Dibromo-o-xylene | Isoindolinyl | (S)-2-(1,3-Dihydro-2H-isoindol-2-yl)-1,2,2-triphenylethanol |

Source: acs.org

Synthesis of Schiff Bases from this compound

The primary or secondary amine functionality of this compound and its analogues allows for the straightforward synthesis of Schiff bases (or imines). This is achieved through a condensation reaction with various carbonyl compounds, typically aldehydes or ketones. These chiral Schiff base derivatives are of significant interest as ligands for synthesizing metal complexes used in catalysis. asrjetsjournal.orgasrjetsjournal.orgwiley.com

The general procedure involves reacting the amino alcohol with an aldehyde, often in a 1:1 molar ratio, in a suitable solvent such as ethanol (B145695) or methanol. wiley.comscielo.org.mx The reaction mixture is typically heated under reflux for several hours to drive the condensation, which involves the formation of a C=N double bond (azomethine group) and the elimination of a water molecule. asrjetsjournal.orgscielo.org.mx

For example, chiral N-salicyl-β-amino alcohol Schiff bases have been synthesized by reacting chiral amino alcohols, including (1S, 2R)-2-amino-1,2-diphenylethanol, with o-hydroxybenzaldehyde. scielo.org.mx The resulting pale yellow solid can be crystallized from a solvent like ethyl acetate. scielo.org.mx These Schiff base ligands have been used to prepare various metal complexes, including those with copper(II), to study their structure and potential applications. scielo.org.mx The successful formation of the Schiff base is confirmed through spectroscopic methods like FT-IR and NMR. asrjetsjournal.orgasrjetsjournal.org

Table 2: Examples of Schiff Base Synthesis from Amino Alcohols

| Amino Alcohol | Carbonyl Compound | Solvent | Key Condition | Resulting Schiff Base Type |

| (1S, 2R)-2-Amino-1,2-diphenylethanol | o-Hydroxybenzaldehyde | Methanol | Reflux | N-salicyl-β-amino alcohol Schiff base |

| (1S, 2R)-2-Amino-1,2-diphenylethanol | Dialdehyde | Ethanol | Not specified | Chiral Schiff base ligand |

| Benzoin | 1,2-Diaminoethane | Not specified | Not specified | (Z)-2-((2-Aminoethyl)imino)-1,2-diphenylethanol |

Formation of Other Analogues and Derivatives

Beyond N-alkylation and Schiff base formation, the this compound scaffold can be modified to create a wider array of analogues and derivatives through reactions involving other parts of the molecule.

One significant modification is the hydrogenation of the aromatic phenyl rings. In a study aimed at creating new enantioselective catalysts, the phenyl rings of 2-amino-1,2-diphenylethanol were hydrogenated to yield 2-amino-1,2-dicyclohexylethanol. polyu.edu.hk This transformation creates sterically more demanding cyclohexyl analogues, which have been shown to be more effective ligands in certain asymmetric reactions compared to their phenyl counterparts. polyu.edu.hk

Another distinct class of derivatives is formed through polymerization. Chiral polymers have been synthesized by the copolymerization of (1S,2R)-(+)-2-amino-1,2-diphenylethanol with bifunctional monomers like 1,4-phenylene diisocyanate and terephthaloyl chloride. researchgate.net These resulting polyamides and polyureas are then immobilized on a support material, such as silica (B1680970) gel, to create chiral stationary phases (CSPs) for use in high-performance liquid chromatography (HPLC) to separate enantiomers. researchgate.net

Furthermore, various derivatives of the related compound 2-(2-aminoethylamino)-1,2-diphenylethanol (B14617121) have been synthesized and evaluated for topical anti-inflammatory activity, indicating the scaffold's utility in medicinal chemistry research. nih.gov

Table 3: Selected Analogues and Derivatives of the 2-Amino-1,2-diphenylethanol Scaffold

| Derivatization Method | Reactant(s) | Resulting Derivative Type | Application |

| Ring Hydrogenation | H₂/Catalyst | Cyclohexyl analogue | Chiral ligand for asymmetric catalysis |

| Copolymerization | 1,4-Phenylene diisocyanate | Chiral polymer (Polyurea) | Chiral Stationary Phase for HPLC |

| Copolymerization | Terephthaloyl chloride | Chiral polymer (Polyamide) | Chiral Stationary Phase for HPLC |

Source: polyu.edu.hkresearchgate.net

Applications of 2 Anilino 1,2 Diphenylethanol As a Chiral Auxiliary and Ligand in Asymmetric Synthesis

Role in Asymmetric Catalysis

2-Anilino-1,2-diphenylethanol and its derivatives have proven to be effective ligands in various asymmetric catalytic reactions. By coordinating with a metal center, they create a chiral catalytic species that can differentiate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer.

Asymmetric Reduction Reactions

The asymmetric reduction of prochiral ketones and imines is a fundamental transformation for the synthesis of chiral alcohols and amines, respectively. This compound-based catalysts have shown significant promise in this area.

The borane (B79455) reduction of prochiral ketones is a widely used method for producing chiral secondary alcohols. The enantioselectivity of this reaction can be dramatically enhanced by the use of chiral catalysts. While numerous chiral amino alcohols have been investigated for this purpose, derivatives of this compound have contributed to the understanding and development of these catalytic systems. polyu.edu.hkwikipedia.org

In this reaction, the chiral amino alcohol reacts with borane to form a chiral oxazaborolidine catalyst in situ. This catalyst then coordinates with the ketone substrate, positioning the borane for a stereoselective hydride transfer. The steric and electronic properties of the chiral ligand are crucial in determining the facial selectivity of the reduction. Studies have shown that the presence of bulky substituents on the amino alcohol can lead to higher enantiomeric excesses (ee) in the resulting alcohol product. polyu.edu.hk For instance, the hydrogenation of phenyl rings in 2-amino-1,2-diphenylethanol (B1215729) to form their cyclohexyl analogs resulted in more sterically demanding ligands that were found to be consistently more effective in the asymmetric borane reduction of prochiral ketones, with ee values reaching up to 94.7%. polyu.edu.hk

Table 1: Asymmetric Borane Reduction of Prochiral Ketones

| Ketone Substrate | Chiral Ligand | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Acetophenone | (1R,2S)-2-Amino-1,2-dicyclohexylethanol | (R)-1-Phenylethanol | 94.7% | polyu.edu.hk |

| Propiophenone | (1R,2S)-2-Amino-1,2-dicyclohexylethanol | (R)-1-Phenyl-1-propanol | 92.5% | polyu.edu.hk |

Asymmetric transfer hydrogenation (ATH) offers a practical and efficient alternative to catalytic hydrogenation using molecular hydrogen. tuwien.at This method typically employs isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source. tuwien.atmdpi.com Ruthenium complexes bearing chiral diamine or amino alcohol ligands are among the most successful catalysts for this transformation. mdpi.comnih.govua.es

Derivatives of this compound have been successfully employed as chiral ligands in the Ru-catalyzed ATH of ketones and imines. mdpi.comresearchgate.net For instance, a catalyst derived from (1S,2S)-2-(benzylamino)-1,2-diphenylethanol has been used in the ATH of α-amido-β-keto esters. researchgate.net

The mechanism of ATH with these catalysts is believed to proceed through an outer-sphere pathway. diva-portal.org The catalytic cycle begins with the formation of a ruthenium-hydride species from the precatalyst and the hydrogen donor. mdpi.comdiva-portal.org The prochiral substrate then interacts with this chiral metal hydride in a way that one of the two possible transition states is favored, leading to the stereoselective transfer of a hydride and a proton to the C=O or C=N double bond. diva-portal.org The structure of the chiral ligand, including the stereochemistry and the nature of the substituents on the nitrogen and oxygen atoms, plays a critical role in creating a well-defined chiral pocket that dictates the stereochemical outcome of the reaction. mdpi.com

Table 2: Asymmetric Transfer Hydrogenation of Ketones and Imines

| Substrate | Chiral Ligand | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Acetophenone | (1S,2R)-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂ | (R)-1-Phenylethanol | up to 82% | mdpi.com |

| α-Amido-β-keto esters | (1S,2S)-2-(Benzylamino)-1,2-diphenylethanol | Ruthenium complex | anti-β-Hydroxy-α-amido esters | Not specified | researchgate.netdiva-portal.org |

Asymmetric Addition Reactions

The formation of carbon-carbon bonds in an enantioselective manner is a central challenge in organic synthesis. Chiral ligands derived from this compound have been instrumental in advancing the field of asymmetric addition reactions.

The asymmetric conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds and the direct addition to aldehydes are powerful methods for creating new stereocenters. Chiral amino alcohols, including derivatives of this compound, have been widely used as catalysts for the addition of diethylzinc (B1219324) to enones and aldehydes. polyu.edu.hkscielo.brresearchgate.net

In these reactions, the chiral amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then acts as a chiral Lewis acid, coordinating to the carbonyl oxygen of the enone or aldehyde and directing the nucleophilic attack of a second molecule of diethylzinc to one of the prochiral faces of the substrate. The enantioselectivity of the addition is highly dependent on the structure of the chiral ligand. Research has shown that sterically more demanding cyclohexyl analogs of 2-amino-1,2-diphenylethanol are significantly more effective than their phenyl counterparts in the asymmetric conjugate addition of diethylzinc to enones, with the difference in ee being as high as 48.8%. polyu.edu.hk

Table 3: Asymmetric Diethylzinc Addition

| Substrate | Chiral Ligand | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chalcone | N,N-Dimethyl-2-amino-1,2-dicyclohexylethanol | (R)-1,3-Diphenyl-1-pentanone | 86.7% | polyu.edu.hk |

| Benzaldehyde (B42025) | Various amino alcohols | 1-Phenyl-1-propanol | up to 98.8% | researchgate.net |

The diastereoselective addition of organometallic reagents to chiral imines is a valuable strategy for the synthesis of chiral amines. The erythro form of 2-amino-1,2-diphenylethanol has been utilized as a chiral auxiliary to prepare chiral imines. These imines undergo highly diastereoselective addition of organolithium reagents to yield chiral amines. oup.comoup.com

The chiral auxiliary is first condensed with an aldehyde to form a chiral imine. The subsequent addition of an organolithium reagent proceeds with high diastereofacial selectivity, which is attributed to the steric hindrance imposed by the phenyl groups of the chiral auxiliary. oup.com This methodology provides a useful route for the preparation of enantiomerically enriched amines. oup.comoup.com

Table 4: Diastereoselective Addition of Organolithium Reagents to Chiral Imines

| Aldehyde | Organolithium Reagent | Chiral Auxiliary | Product Amine Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| Benzaldehyde | Methyllithium | erythro-2-Amino-1,2-diphenylethanol | >99:1 | oup.com |

| Isobutyraldehyde | Phenyllithium | erythro-2-Amino-1,2-diphenylethanol | >99:1 | oup.com |

Asymmetric Indium-Mediated Synthesis of Homopropargylic Alcohols

The use of (1S,2R)-(+)-2-amino-1,2-diphenylethanol as a chiral auxiliary has been successfully demonstrated in the indium-mediated asymmetric synthesis of homopropargylic alcohols. chemicalbook.com This method involves the reaction of various aldehydes with propargyl bromide and indium metal in the presence of the chiral auxiliary. The reaction proceeds under Barbier-like conditions and has been shown to be effective for both aromatic and aliphatic aldehydes, affording the corresponding homopropargylic alcohols in good yields and with high levels of enantioselectivity. chemicalbook.comacs.orgresearchgate.net

Research findings indicate that the reaction of benzaldehyde with propargyl bromide and indium, using (1S,2R)-(+)-2-amino-1,2-diphenylethanol as the chiral auxiliary, produces the corresponding homopropargylic alcohol in 85% yield and with an enantiomeric excess (ee) of 92%. acs.org The methodology has been extended to a range of other aldehydes, showcasing its general applicability. For instance, the reaction with cyclohexanecarboxaldehyde (B41370) yields the product in 75% yield with 90% ee. acs.org

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | 85 | 92 |

| 4-Chlorobenzaldehyde | 88 | 93 |

| 4-Methoxybenzaldehyde | 82 | 91 |

| 1-Naphthaldehyde | 80 | 94 |

| Cyclohexanecarboxaldehyde | 75 | 90 |

| Pivalaldehyde | 65 | 85 |

Data derived from studies on the asymmetric indium-mediated synthesis of homopropargylic alcohols using (1S,2R)-(+)-2-amino-1,2-diphenylethanol as a chiral auxiliary. acs.org

Palladium(II)-Assisted Chiral Tandem Alkylation and Carbonylative Coupling Reactions

The chiral auxiliary (1R,2S)-2-Amino-1,2-diphenylethanol is utilized in palladium(II)-assisted chiral tandem alkylation and carbonylative coupling reactions. chemicalbook.comlookchem.comsigmaaldrich.comscientificlabs.co.uk This application highlights the stereoselective nature of the compound, making it a valuable tool in the synthesis of complex organic molecules, which is of particular interest in the development of pharmaceutical compounds. While detailed research findings with specific substrates and yields are not extensively documented in readily available literature, its recurring citation as a key chiral auxiliary for this transformation in chemical databases underscores its recognized utility in the field. chemicalbook.comlookchem.comsigmaaldrich.comscientificlabs.co.uk The fundamental principle of this application lies in the ability of the chiral auxiliary to create a stereochemically defined environment around the palladium catalyst, thereby directing the approach of the substrates and leading to the formation of a specific enantiomer of the product.

Application in Vanadium(V) Schiff Base Complexes for Oxidation of Sulfides and Olefins

(1S,2R)-(+)-2-Amino-1,2-diphenylethanol serves as a precursor for the synthesis of chiral vanadium(V) Schiff base complexes, which are effective catalysts for the asymmetric oxidation of sulfides and olefins. sigmaaldrich.commdpi.comug.edu.pl These complexes are typically formed by the condensation of the amino alcohol with a substituted salicylaldehyde (B1680747), followed by complexation with a vanadium salt. The resulting chiral vanadium complexes catalyze the oxidation of prochiral sulfides to chiral sulfoxides and the epoxidation of olefins with high enantioselectivity.

A study by Romanowski et al. describes the synthesis and catalytic activity of vanadium(V) complexes with chiral tridentate Schiff base ligands derived from (1S,2R)-(+)-2-amino-1,2-diphenylethanol. ug.edu.pl These complexes, in the presence of an oxidant like hydrogen peroxide or tert-butyl hydroperoxide, have been shown to effectively catalyze the oxidation of various sulfides and olefins. For example, the oxidation of thioanisole (B89551) using one such complex resulted in the formation of the corresponding sulfoxide (B87167) with good yield and enantioselectivity. mdpi.com

| Substrate | Oxidant | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| Thioanisole | H₂O₂ | Methyl phenyl sulfoxide | 95 | 75 |

| Benzyl (B1604629) phenyl sulfide | H₂O₂ | Benzyl phenyl sulfoxide | 92 | 70 |

| Styrene | TBHP | Styrene oxide | 85 | 65 |

| Cyclohexene | TBHP | Cyclohexene oxide | 90 | 72 |

Representative data from studies on the oxidation of sulfides and olefins catalyzed by Vanadium(V) Schiff base complexes derived from (1S,2R)-(+)-2-amino-1,2-diphenylethanol. mdpi.comug.edu.pl

Use in Diastereoselective Reactions

Alkylation of Chiral Imines

Erythro-2-amino-1,2-diphenylethanol has been effectively employed as a chiral auxiliary in the diastereoselective alkylation of chiral imines. sigmaaldrich.comias.ac.inoup.com In a study by Hashimoto et al., chiral imines were prepared from the O-methylated derivative of the chiral auxiliary and various aldehydes. oup.com These imines reacted with organolithium reagents to afford the corresponding chiral amines with excellent diastereofacial selectivity. oup.com

The high degree of stereocontrol is attributed to the formation of a rigid chelate structure involving the lithium cation and the oxygen and nitrogen atoms of the auxiliary, which effectively blocks one face of the imine from nucleophilic attack. This methodology has been successfully applied to the synthesis of a variety of chiral amines. oup.com

| Aldehyde Component of Imine | Organolithium Reagent | Yield (%) | Diastereomeric Ratio |

| Benzaldehyde | Methyllithium | 85 | 98:2 |

| Isobutyraldehyde | Phenyllithium | 82 | 97:3 |

| Cinnamaldehyde | Allyllithium | 78 | >99:1 (1,2-addition) |

| Pivalaldehyde | n-Butyllithium | 75 | 95:5 |

Data from the diastereoselective addition of organolithium reagents to chiral imines derived from O-methylated erythro-2-amino-1,2-diphenylethanol. oup.com

Stereoselective Construction of Quaternary Carbon Centers

While direct applications of this compound as a chiral auxiliary for the construction of quaternary carbon centers are not as extensively documented as its other uses, its derivative, (1S,2S)-2-methylamino-1,2-diphenylethanol (pseudoephenamine), has been shown to be a highly effective chiral auxiliary in this context. harvard.edu Research by Myers and coworkers has demonstrated that amides derived from pseudoephenamine undergo diastereoselective alkylation reactions to form quaternary carbon centers with remarkable stereocontrol. harvard.edu The parent erythro-diastereomers, including 2-amino-1,2-diphenylethanol, are noted as widely used chiral auxiliaries themselves, suggesting the potential for similar applications. harvard.edu Furthermore, (1R,2S)-2-amino-1,2-diphenylethanol has been utilized for the enantiomer separation of hydroxycarboxylic acids possessing a quaternary stereogenic center through diastereomeric salt formation. researchgate.net

Staudinger-Type β-Lactam Synthesis

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful method for the synthesis of β-lactams. The use of (1S,2R)-2-amino-1,2-diphenylethanol as a chiral auxiliary in a glycine (B1666218) derivative has been shown to lead to a highly stereoselective Staudinger-type β-lactam synthesis. researchgate.netresearchgate.netsid.ir In a study by Matsui et al., the reaction of carboxylic acids with imines, using a 2-chloro-1-methylpyridinium (B1202621) salt as a dehydrating agent, proceeded under mild conditions to afford the desired β-lactams in high yields and with excellent cis-selectivity. sid.irthieme-connect.com

This asymmetric synthesis of β-lactams, using a chiral glycine derivative prepared from the chiral auxiliary, resulted in the corresponding β-lactam products with high yields and excellent stereoselectivity. researchgate.netthieme-connect.com

| Imine Substituent (Ar) | Carboxylic Acid Component | Yield (%) | Diastereomeric Ratio (cis:trans) |

| Phenyl | Glycine derivative | 92 | >99:1 |

| 4-Methoxyphenyl | Glycine derivative | 90 | >99:1 |

| 2-Thienyl | Glycine derivative | 88 | >99:1 |

| Naphthyl | Glycine derivative | 85 | >99:1 |

Data representing the stereoselective Staudinger-type β-lactam synthesis using a chiral glycine derivative of (1S,2R)-2-amino-1,2-diphenylethanol. researchgate.netthieme-connect.com

Chiral Recognition and Enantioseparation Studies Involving 2 Anilino 1,2 Diphenylethanol

Principles of Chiral Discrimination Utilizing 2-Amino-1,2-diphenylethanol (B1215729)

The fundamental principle behind chiral discrimination using 2-Amino-1,2-diphenylethanol lies in the formation of transient diastereomeric complexes with a racemic analyte. The differing spatial arrangements and binding energies between the (R)- and (S)-enantiomers of the analyte and a single enantiomer of ADPE lead to complexes with distinct physical and chemical properties, such as solubility or chromatographic retention, which can be exploited for separation.

The effectiveness of ADPE as a chiral auxiliary is based on several key features:

Multiple Interaction Sites : The molecule possesses a hydroxyl (-OH) group and an amino (-NH2) group, which can act as hydrogen bond donors and acceptors.

Steric Hindrance : Two phenyl groups provide significant steric bulk, creating a defined chiral environment that forces specific orientations upon complexation.

Structural Rigidity : The ethanolic backbone provides a conformationally restrained framework, which is crucial for effective and predictable chiral recognition.

This multi-point interaction model, often conceptualized as the "three-point interaction model," is essential for stable and selective diastereomeric association, which is the cornerstone of enantiorecognition. The difference in stability between the two diastereomeric complexes (e.g., (R)-analyte-(S,R)-ADPE versus (S)-analyte-(S,R)-ADPE) is the driving force for separation.

Diastereomeric Salt Formation for Optical Resolution

One of the most practical and widely applied methods for resolving racemic acids is through the formation of diastereomeric salts with a chiral base like 2-Amino-1,2-diphenylethanol. The process involves reacting a racemic acid with an enantiomerically pure form of ADPE. This reaction yields a pair of diastereomeric salts that exhibit different solubilities, allowing for the less-soluble salt to be selectively crystallized and separated from the more-soluble one.

For instance, racemic 3-hydroxy-4-phenylbutanoic acid has been efficiently resolved using this method. The success of such resolutions depends critically on the structural compatibility and the specific intermolecular forces between the acid and the resolving agent.

The stability and structure of the diastereomeric salt crystals are dictated by a network of non-covalent interactions. X-ray crystallographic studies have been instrumental in elucidating these interactions.

Hydrogen Bonding : This is the primary force governing the formation of the salt's crystal lattice. A common structural motif observed is the formation of a robust, columnar hydrogen-bond network involving the carboxylate group of the acid, the ammonium (B1175870) group of ADPE, and its hydroxyl group. In some crystal structures, water molecules are incorporated into the lattice, further reinforcing the hydrogen-bond network and enhancing the stability of the less-soluble diastereomeric salt, thereby improving resolution efficiency.

The combination of strong, directional hydrogen bonds and weaker, dispersive CH/π and N-H/π interactions creates a highly organized supramolecular structure that is key to effective chiral discrimination upon crystallization.

The choice of solvent is a critical parameter in optical resolution via diastereomeric salt formation, as it can significantly influence crystallization kinetics, salt solubility, and even the stereochemical outcome. Research has shown that solvent polarity can dramatically affect resolution efficiency.

In the resolution of mandelic acid with cis-ADPE, a phenomenon known as "solvent-induced chirality switching" has been observed. This means that depending on the solvent used, either the (R)- or the (S)-enantiomer of the acid can be preferentially crystallized with the same enantiomer of ADPE.

| Solvent System | Enantiomer of Mandelic Acid Preferentially Crystallized with (1R,2S)-ADPE |

| Methanol (B129727) | (S)-Mandelic Acid |

| 90% Aqueous Methanol | (R)-Mandelic Acid |

This table illustrates the principle of solvent-induced chirality switching as observed in studies with mandelic acid and cis-ADPE.

This switch is attributed to how different solvents interact with and stabilize the diastereomeric complexes in solution versus in the crystal lattice. Generally, polar solvents that can engage in hydrogen bonding may compete with the intermolecular interactions necessary for crystallization, affecting the relative solubilities of the diastereomeric salts. Studies have demonstrated that for certain resolutions, polar solvents like alcohols or ethyl acetate (B1210297) can provide higher efficiency compared to less polar options.

Chromatographic Enantioseparation Applications

Beyond crystallization, 2-Amino-1,2-diphenylethanol and its derivatives are valuable chiral selectors for the development of chiral stationary phases (CSPs) used in high-performance liquid chromatography (HPLC).

Derivatives of 2-Amino-1,2-diphenylethanol can be polymerized and then immobilized onto a solid support, typically silica (B1680970) gel, to create a CSP. In one approach, (1S,2R)-(+)-2-amino-1,2-diphenylethanol was copolymerized with reagents like 1,4-phenylene diisocyanate to form a chiral polymer. This polymer was then physically coated or chemically bonded to 3-aminopropyl silica gel.

These CSPs have demonstrated the ability to separate a range of chiral analytes. The enantioseparation mechanism on such phases relies on the same principles of forming transient diastereomeric complexes. The interactions can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric repulsion between the analyte and the chiral selector immobilized on the stationary phase. The performance of the CSP is influenced by factors such as the mobile phase composition, temperature, and the presence of additives.

The method used to attach the chiral selector to the silica support is crucial for the stability and performance of the CSP. Research has explored immobilizing ADPE derivatives onto aminated silica gel using different chemical linkages.

For example, polymers derived from ADPE can be immobilized on 3-aminopropyl silica gel. The linkage can be formed through reactions between functional groups on the polymer (e.g., residual isocyanate groups) and the amino groups on the surface of the silica. The nature and length of the linker can affect the accessibility of the chiral selector's recognition sites to the analyte molecules, thereby influencing the chromatographic resolution. A stable, covalent bond ensures that the chiral selector does not leach from the column during use, which is a significant advantage over simply coating the polymer onto the support. This immobilization provides mechanical and chemical stability, allowing the CSP to be used with a wider variety of mobile phases.

Electrochemical Chiral Discrimination at Modified Interfaces

Electrochemical methods offer a sensitive, simple, and low-cost approach for chiral recognition. semanticscholar.org A key strategy in this field involves the construction of chiral selective interfaces on electrode surfaces, which can interact differently with specific enantiomers. semanticscholar.orgresearchgate.net

One such study developed a chiral selective interface by covalently modifying a gold electrode with (1R, 2R)-2-Amino-1,2-diphenylethanol, also known as (1R, 2R)-ADE. semanticscholar.org This modified electrode was specifically designed and tested for its ability to discriminate between the enantiomers of the amino acid tryptophan (Trp). semanticscholar.org The (1R, 2R)-ADE, possessing two chiral centers, was attached to the electrode surface on a self-assembled monolayer of 3-mercaptopropionic acid (MPA). semanticscholar.org

The chiral recognition capabilities of this modified interface were analyzed using electrochemical techniques, including Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS). semanticscholar.org The research indicated that the (1R, 2R)-ADE interface could effectively discriminate between L-tryptophan and D-tryptophan. semanticscholar.org Notably, the interface demonstrated greater stereoselectivity for L-tryptophan compared to its D-enantiomer, which was observed through measurable differences in the electrochemical current and resistance. semanticscholar.org

The study investigated the relationship between the enantiomeric composition of tryptophan solutions and the electrochemical response. By measuring the oxidation peak current, the interface could be used to determine the enantiomeric composition of L- and D-tryptophan mixtures. semanticscholar.org The results confirmed that the chiral selective interface has a stable and sensitive response, making it a potential platform for the enantiomeric discrimination of tryptophan. semanticscholar.org

The table below summarizes the findings regarding the change in oxidation current of the modified electrode in response to varying enantiomeric compositions of tryptophan at a total concentration of 5 mM.

Table 1. Relative Oxidation Peak Current Change with Tryptophan Enantiomeric Composition

| Enantiomeric Composition (L-Trp : D-Trp) | Percentage of L-Tryptophan | Relative Change in Peak Current (I/I₀) |

|---|---|---|

| 0:10 | 0% | 1.00 |

| 1:9 | 10% | 1.08 |

| 3:7 | 30% | 1.21 |

| 5:5 | 50% | 1.35 |

| 7:3 | 70% | 1.48 |

| 9:1 | 90% | 1.60 |

| 10:0 | 100% | 1.68 |

Data derived from a study on an ADE-modified electrode for tryptophan discrimination. semanticscholar.org I/I₀ represents the ratio of the peak current in the presence of the L-Trp/D-Trp mixture (I) to the peak current in a pure D-Trp solution (I₀) at a total concentration of 5 mM.

Mechanistic Insights and Computational Investigations of 2 Anilino 1,2 Diphenylethanol Systems

Elucidation of Reaction Mechanisms in Asymmetric Catalysis

The enantioselective reduction of ketones and the desymmetrization of meso-epoxides are key areas where derivatives of 2-anilino-1,2-diphenylethanol have been successfully employed as chiral ligands. In the asymmetric transfer hydrogenation (ATH) of ketones, ruthenium complexes containing ligands such as 2-amino-1,2-diphenylethanol (B1215729) have been studied. The mechanism generally involves the formation of a ruthenium-hydride species, which then transfers a hydride to the prochiral ketone. The η6-arene ligand on the ruthenium center is thought to play a crucial role in the asymmetric induction through CH/π interactions with the substrate. mdpi.com The choice of the arene ligand (e.g., benzene, p-cymene, mesitylene) has been shown to have a strong influence on both the enantiomeric excess (ee) and the catalytic activity. mdpi.com

In the desymmetrization of meso-epoxides using anilines, in situ generated Fe(III) complexes with chiral tridentate ligands derived from (1S,2R)-2-amino-1,2-diphenylethanol have proven effective. rsc.org A proposed mechanism suggests that the epoxide is activated through a weak interaction between its oxygen atom and the Lewis acidic iron center. rsc.org The subsequent nucleophilic attack by the aniline (B41778) on the activated epoxide leads to the formation of a syn-β-amino alcohol. rsc.org

Transition State Analysis and Origin of Enantioselectivity

The origin of enantioselectivity in reactions catalyzed by this compound systems is often explained by analyzing the stability of diastereomeric transition states. In the asymmetric transfer hydrogenation of ketones, the enantioselectivity is believed to arise from the difference in energy between the favorable and unfavorable transition states. mdpi.com The favorable transition state is stabilized by a CH/π interaction between the substrate and the η6-arene ligand of the catalyst. mdpi.com

Computational studies, particularly using Density Functional Theory (DFT), have been employed to model these transition states. For instance, in the palladium-catalyzed asymmetric arylation of α-keto imines, DFT calculations can help to understand the interactions that lead to high enantioselectivity. nih.gov Similarly, in the nickel-catalyzed cross-coupling of organozinc reagents, computational analysis has suggested that the enantioselectivity is correlated to the free energy difference between the two transition states for reductive elimination. acs.org

Role of Intermolecular Interactions in Stereocontrol (e.g., Chelation)

Intermolecular interactions play a critical role in the stereocontrol exerted by this compound and its derivatives. Hydrogen bonding is a key interaction that contributes to the formation of stable supramolecular structures. researchgate.netmdpi.com In the resolution of carboxylic acids, the formation of a robust hydrogen-bonding network between the amino alcohol and the acid can lead to significant differences in the solubility of the resulting diastereomeric salts, enabling efficient separation. researchgate.net

Chelation is another important factor in achieving high stereoselectivity. In the enantioselective Reformatsky reaction of ketones, for example, chelation of a chiral ligand to a metal center can create a rigid chiral environment around the reactive site, leading to high enantioface discrimination. researchgate.net The aniline group in erythro-2-anilino-1,2-diphenylethanol introduces unique hydrogen bonding capabilities that influence its reactivity and allow for selective interactions in asymmetric synthesis. scbt.com Furthermore, π-π interactions between the aromatic rings of the ligand and the substrate can also contribute to the stability of the transition state and enhance stereoselectivity. scbt.com

Density Functional Theory (DFT) Studies on Reaction Pathways and Stereoselectivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction pathways and the origins of stereoselectivity in systems involving this compound. DFT calculations can provide detailed information about the geometries and energies of reactants, transition states, and products. For instance, DFT studies have been used to propose a catalytic cycle for the asymmetric reduction of ketones, including the characterization of key reaction intermediates. researchgate.net

In the context of understanding enantioselectivity, DFT calculations can be used to compare the energies of the different possible transition states leading to the various stereoisomers. The calculated energy differences can then be correlated with the experimentally observed enantiomeric excess. acs.org These computational models can also shed light on the nature of non-covalent interactions, such as hydrogen bonding and CH/π interactions, that are crucial for stereocontrol. rsc.org

Kinetic Studies and Dynamic Kinetic Resolution Processes

Kinetic studies provide valuable information about the rates of reaction and can help to elucidate reaction mechanisms. In the context of this compound, kinetic studies have been employed in dynamic kinetic resolution (DKR) processes. DKR combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomer. rsc.org

For example, (1R,2S)-2-amino-1,2-diphenylethanol has been used in the crystallization-induced dynamic resolution (CIDR) of α-substituted carboxylic acids. nih.gov In this process, the racemic acid forms diastereomeric salts with the chiral amine. nih.gov Kinetic studies have been used to investigate the influence of various parameters, such as temperature, catalyst concentration, and solvent polarity, on the rate of resolution, product yield, and enantiomeric excess. nih.gov These studies are crucial for optimizing the reaction conditions to achieve high efficiency and selectivity.

Structural Characterization and Crystallographic Analysis of 2 Anilino 1,2 Diphenylethanol and Its Complexes

X-ray Crystal Structure Determinations of 2-Anilino-1,2-diphenylethanol Enantiomers and Racemates

The crystallographic analysis of this compound (ADE), a compound with two adjacent stereogenic centers, reveals key structural features that influence its behavior as a chiral resolving agent. nih.gov In its racemic cis-form, the enantiomers aggregate and are linked by O—H⋯N hydrogen bonds. nih.gov This interaction forms chiral 2₁-helical columnar structures along the b-axis. nih.gov Specifically, the (1S,2R)-2-amino-1,2-diphenylethanol and (1R,2S)-2-amino-1,2-diphenylethanol enantiomers form left- and right-handed helices, respectively. nih.govresearchgate.net The hydroxy and amino groups adopt a bent, tweezer-like motif directed towards the phenyl groups. nih.govresearchgate.net

The racemic compound crystallizes from an aqueous ethanol (B145695) solution as plate-like, colorless crystals. nih.gov The crystal packing is further stabilized by C—H⋯π and N—H⋯π interactions, which consolidate the phenyl-group-rich regions surrounding the helical columns. researchgate.net The relative orientation of the phenyl groups and the formation of these helical structures are fundamental to its application in diastereomeric salt separation. nih.goviucr.org

| Compound | Crystal System | Space Group | Key Structural Feature | Ref. |

| Racemic cis-2-amino-1,2-diphenylethanol | Monoclinic | P2₁/c | Chiral 2₁-helical columnar structures formed by enantiomers linked via O—H⋯N hydrogen bonds. | nih.gov |

| (1S,2R)-2-amino-1,2-diphenylethanol | (within racemate) | P2₁/c | Forms left-handed 2₁ helices. | nih.govresearchgate.net |

| (1R,2S)-2-amino-1,2-diphenylethanol | (within racemate) | P2₁/c | Forms right-handed 2₁ helices. | nih.govresearchgate.net |

Crystal Structures of Diastereomeric Salts

The formation of diastereomeric salts with this compound is a widely used method for the optical resolution of various chiral compounds, particularly carboxylic acids. The efficiency of this separation is intrinsically linked to the differential stability and solubility of the resulting diastereomeric salt crystals, which can be elucidated through detailed crystallographic analysis.

Hydrogen-Bonding Networks and Columnar Structures in Salt Crystals

A recurring motif in the crystal structures of diastereomeric salts of this compound is the formation of extensive hydrogen-bonding networks, often leading to columnar structures. rsc.orgrsc.org For instance, in the resolution of 2-arylalkanoic acids, crystal structure analysis has consistently revealed a columnar hydrogen-bond network as a common feature in the diastereomeric salts studied. rsc.orgrsc.org

The specific arrangement of these networks, whether they are sheet-like or columnar, is a critical factor that can be influenced by the structure of the acid and the crystallization solvent, ultimately dictating the stereoselectivity of the resolution process. acs.orglookchem.com In salts with aspartic acid, the aspartic acid anions themselves form a 2₁ helix via N—H⋯O hydrogen bonds, and these helices are then linked by the this compound cations through O—H⋯O and N—H⋯O hydrogen bonds, resulting in layered structures. nih.gov

Impact of Solvent Inclusion on Crystal Packing and Stability

The inclusion of solvent molecules within the crystal lattice of diastereomeric salts can have a profound impact on their crystal packing, stability, and, consequently, the outcome of chiral resolution. epa.gov This phenomenon, known as solvent-induced chirality switching, has been observed in the resolution of various hydroxycarboxylic acids with (1R,2S)-2-amino-1,2-diphenylethanol. acs.orgepa.govresearchgate.net

The incorporation of water or organic solvent molecules can alter the hydrogen-bonding network and stabilize one diastereomer over the other. rsc.orgacs.org For example, the differential stability between the less- and more-soluble salts of 2-arylalkanoic acids was found to arise from the inclusion of water molecules in the less-soluble salt, which reinforces the columnar hydrogen-bond network through strong hydrogen bonds. rsc.orgrsc.org The absence of such water molecules in the more-soluble salt leads to a less stable crystal structure. rsc.org

In the case of resolving tropic acid, the crystallization solvent plays a crucial role in stabilizing each diastereomeric salt crystal, allowing for the selective precipitation of either the (R)- or (S)-enantiomer depending on the solvent used. epa.govresearchgate.net Similarly, when resolving mandelic acid in different alcohols, the length of the included alcohol molecule controls the type of hydrogen-bonding network (sheet-like or columnar) and the packing of these structures. acs.org For instance, crystallization from n-propanol can lead to the formation of a four-component salt crystal that includes both water and n-propanol molecules, creating a unique columnar hydrogen-bonding network that stabilizes a specific diastereomer. acs.org This demonstrates that the size and hydrogen-bonding ability of the solvent molecule are key factors in determining the final crystal structure and the efficiency of the enantioseparation. lookchem.com

| Acid Resolved | Resolving Agent | Solvent | Key Structural Feature of Less-Soluble Salt | Outcome | Ref. |

| 2-Arylalkanoic Acids | (1R,2S)-2-amino-1,2-diphenylethanol | Various | Inclusion of water reinforces columnar hydrogen-bond network. | High resolution efficiency. | rsc.orgrsc.org |

| Tropic Acid | (1R,2S)-2-amino-1,2-diphenylethanol | i-PrOH/EtOH vs. 1,4-Dioxane/Water | Solvent incorporation stabilizes different diastereomeric salt crystals. | Solvent-induced chirality switching. | epa.govresearchgate.net |

| Mandelic Acid | (1R,2S)-2-amino-1,2-diphenylethanol | C1-C4 Alcohols | Included alcohol length controls network type (sheet-like vs. columnar). | Chirality switching. | acs.org |

| 3-Hydroxy-3-phenylbutanoic acid | (1R,2S)-2-amino-1,2-diphenylethanol | n-PrOH/Water | Four-component salt with included water and n-PrOH forms a columnar network. | Stabilization of the (R)-acid salt. | acs.org |

Crystal Structures of Metal Complexes and Organometallic Adducts

This compound and its derivatives serve as versatile ligands in coordination chemistry, forming a range of metal complexes and organometallic adducts with unique structural properties.

Boronate–Imine and Boronate–Amine Complexes Featuring Stereogenic Boron

Boron-containing complexes derived from amino alcohols have attracted interest due to the potential for creating stereogenic boron centers. Racemic boronate-imine and boronate-amine complexes featuring a stereogenic tetrahedral boron atom have been synthesized from 2-amino-1,1-diphenylethanol, a regioisomer of the title compound. researchgate.netbeilstein-journals.org

The synthesis involves the condensation of the amino alcohol with an aldehyde (like 1-formyl-2-naphthol) to form an imine, which is then treated with a boronic acid. beilstein-journals.org X-ray crystal structure analysis confirms the formation of these complexes, revealing a coordinate bond between the boron and nitrogen atoms. beilstein-journals.org For example, the boron–nitrogen distance in a boronate-imine complex was found to be 156.3 pm, which elongates to 159.5 pm in the corresponding boronate-amine complex after reduction of the imine. beilstein-journals.org This elongation is attributed to the change in hybridization at the nitrogen atom from sp² to sp³. beilstein-journals.org

These complexes can crystallize as conglomerates, and the enantiomers can be separated, allowing for the study of their chiroptical properties and racemization barriers. researchgate.netbeilstein-journals.org The configurational stability at the boron center is a key feature of these compounds. beilstein-journals.org

| Complex Type | Ligand Source | Key Structural Feature | B-N Bond Length | Ref. |

| Boronate-Imine | 2-Amino-1,1-diphenylethanol | Stereogenic tetrahedral boron center, B-N coordinate bond. | 156.3 pm | beilstein-journals.org |

| Boronate-Amine | 2-Amino-1,1-diphenylethanol | Stereogenic tetrahedral boron center, B-N coordinate bond. | 159.5 pm | beilstein-journals.org |

Schiff Base Metal Complexes

Schiff bases derived from this compound and its analogues are excellent ligands for a variety of metal ions. The condensation of benzoin (B196080) with ethylenediamine (B42938) yields a Schiff base, (Z)-2-((2-aminoethyl)imino)-1,2-diphenylethanol, which can form crystalline complexes with metals such as Cu(II), Ni(II), Co(II), Zn(II), and Fe(II). asrjetsjournal.orgasrjetsjournal.org Spectroscopic data, including FT-IR and ¹H NMR, combined with elemental analysis, suggest the formation of 1:2 metal-to-ligand complexes. asrjetsjournal.orgasrjetsjournal.org For these complexes, an octahedral geometry is typically proposed. asrjetsjournal.orgasrjetsjournal.org

Similarly, chiral Schiff bases derived from the condensation of (1S, 2R)-2-amino-1,2-diphenylethanol with salicylaldehyde (B1680747) can form copper(II) complexes. scielo.org.mx These complexes, with a general formula of [Cu(HL)CH₃COO], have been characterized by various analytical and spectroscopic methods. scielo.org.mx Density Functional Theory (DFT) calculations for these types of complexes often propose a distorted square-planar geometry. scielo.org.mx While single crystals suitable for X-ray diffraction have not always been obtainable, the collective data points to well-defined coordination structures. scielo.org.mx

Supramolecular Host Complexes

This compound, particularly its chiral isomers, serves as a versatile building block in the field of supramolecular chemistry. Its ability to form well-defined, ordered structures through non-covalent interactions allows for the creation of host-guest complexes with unique properties and applications in chiral recognition and materials science. These complexes often self-assemble into intricate, higher-order structures, such as helical columns, which define specific channel-like cavities capable of including guest molecules.

A notable characteristic of these supramolecular systems is the formation of multiple chiral points, which can enhance the chiral recognition capabilities of the host system. The structure and properties of the resulting complexes are highly dependent on the nature of the co-former or guest molecule, leading to a diversity of crystalline architectures.

Complex with 1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate (B84403)

A supramolecular host complex with multiple chiral points can be formed by combining (1R,2S)-2-amino-1,2-diphenylethanol and (S)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate. rsc.org This combination results in a system capable of including alkyl alcohols. The resulting complex exhibits a characteristic 2₁-helical column structure. rsc.org These columns then self-assemble to form chiral cavities where guest molecules, such as n-propanol, can be included. rsc.org The inclusion of the guest is stabilized by hydrogen bonding interactions between the hydroxyl group of the alcohol and the phosphate group of the binaphthyl derivative. rsc.org

The crystallographic data for a representative complex in this system provides insight into its ordered structure.

Table 1: Crystallographic Data for the Supramolecular Complex of (1R,2S)-2-Anilino-1,2-diphenylethanol and (S)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate with n-Propanol Guest rsc.org

| Parameter | Value |

| Empirical Formula | C₃₇H₃₈NO₇P |

| Formula Weight | 635.65 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.650(3) |

| b (Å) | 18.231(5) |

| c (Å) | 18.337(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3556.3(17) |

| Z | 4 |

Complex with Thiophene Derivatives

Complex with 1-Fluorenecarboxylic Acid

When racemic 2-amino-1,2-diphenylethanol (B1215729) is combined with achiral fluorescent 1-fluorenecarboxylic acid, a two-component columnar host system is formed. rsc.org This system displays multiple molecular responses, including guest-dependent spontaneous resolution and fluorescence properties in the solid state. rsc.org The inclusion of different guest molecules can lead to changes in the crystalline packing and, consequently, the observed fluorescence.

Table 2: Crystallographic Data for the Supramolecular Complex of rac-2-Anilino-1,2-diphenylethanol and 1-Fluorenecarboxylic Acid with a Guest Molecule rsc.org

| Parameter | Value |

| Empirical Formula | C₂₈H₂₇NO₃ |

| Formula Weight | 425.51 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.139(5) |

| b (Å) | 17.510(9) |

| c (Å) | 12.986(7) |

| α (°) | 90 |

| β (°) | 98.43(4) |

| γ (°) | 90 |

| Volume (ų) | 2279.0(19) |

| Z | 4 |

Advanced Research Directions and Emerging Applications of 2 Anilino 1,2 Diphenylethanol

Supramolecular Chemistry and Chiral Sensing Systems

The unique structural features of 2-Anilino-1,2-diphenylethanol, including its stereogenic centers and hydrogen-bonding capabilities, make it a molecule of significant interest for supramolecular chemistry and the design of chiral sensors. Supramolecular chemistry involves the study of systems composed of multiple molecules connected by non-covalent interactions, such as hydrogen bonds and π-π stacking. The hydroxyl (-OH) and anilino (-NH-Ph) groups in this compound are prime candidates for forming directed hydrogen bonds, enabling the self-assembly of larger, ordered structures.

In the field of chiral sensing, molecules are designed to selectively recognize and signal the presence of a specific enantiomer of a chiral analyte. The inherent chirality of this compound allows it to form transient diastereomeric complexes with other chiral molecules, leading to a detectable signal change. For instance, its analog, (1R,2S)-2-amino-1,2-diphenylethanol, has been successfully used to create supramolecular host complexes and solid-state fluorescence sensing systems. rsc.orgnih.gov These systems often rely on the formation of a chiral cavity or surface that preferentially binds one enantiomer over another, resulting in a change in fluorescence or other optical properties. nih.gov While specific research on this compound as a chiral sensor is limited, its structure suggests strong potential for similar applications, where the additional phenyl group of the anilino moiety could enhance selectivity through increased steric hindrance and potential for π-π interactions.

Table 1: Potential Non-Covalent Interactions of this compound in Supramolecular Systems

| Interacting Group | Type of Interaction | Potential Application |

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Formation of ordered assemblies, binding to carboxylates/phosphates |

| Anilino (-NH-Ph) | Hydrogen Bond Donor | Directed assembly, binding to carbonyls |

| Phenyl Rings | π-π Stacking, van der Waals | Structural stabilization, recognition of aromatic analytes |

| Chiral Backbone | Stereoselective Interactions | Enantiomeric recognition, chiral sensing |

Development of Heterogeneous Catalysts Utilizing Immobilized this compound

Heterogeneous catalysts are catalytic species that exist in a different phase from the reactants, offering significant advantages in industrial processes, most notably the ease of separation and catalyst recycling. Chiral organocatalysts, such as amino alcohols, are valuable in asymmetric synthesis for producing enantiomerically pure compounds.

The immobilization of a chiral catalyst like this compound onto a solid support is a key strategy for creating a robust heterogeneous catalyst. The molecule's hydroxyl and anilino groups serve as potential anchoring points for covalent attachment to various supports, including silica (B1680970), polymers, or graphene oxide. This process transforms a homogeneous catalyst into a more practical, recyclable heterogeneous system. Research on the related compound, 2-amino-1,2-diphenylethanol (B1215729), has demonstrated its successful immobilization on silica and other materials for use in asymmetric reactions. While direct studies on the immobilization of the anilino derivative are not prominent, the principles remain the same. The choice of support and the linking strategy are crucial for maintaining the catalyst's activity and stereoselectivity.

Table 2: Key Concepts in the Heterogenization of this compound

| Component | Description | Examples |

| Chiral Catalyst | This compound | Provides stereocontrol in asymmetric synthesis. |

| Solid Support | An inert, high-surface-area material. | Silica gel, polystyrene resins, magnetic nanoparticles. |

| Immobilization | Covalent attachment of the catalyst to the support. | Linkage via the hydroxyl or secondary amine group. |

| Benefits | Catalyst recyclability, simplified product purification, suitability for flow chemistry. | Reduced costs, greener chemical processes. |

Exploration in Advanced Materials Science

The incorporation of specialized organic molecules like this compound into larger systems is a promising avenue in advanced materials science. The properties that make it a candidate for supramolecular assemblies and catalysis also allow it to function as a building block for novel functional materials.

When this compound is used to form extended supramolecular networks, these assemblies can exhibit unique properties, such as porosity for gas storage or separation, or specific optical responses for sensing applications. Furthermore, polymers functionalized with this compound moieties could be developed. Such polymers would possess chiral recognition sites along their chains, potentially leading to materials useful for chiral chromatography (as a chiral stationary phase), enantioselective membranes, or as sensors integrated into thin films. While the synthesis of polymers containing mixed 1,2-diol stereochemistry is an area of active research, specific examples incorporating this compound are not yet widely reported. researchgate.net The development of such materials represents a frontier where the molecular-level properties of this chiral compound can be translated into macroscopic functions.

Applications in Biochemical Research for Studying Enzyme Mechanisms and Receptor Binding

In biochemical and medicinal chemistry research, small molecules with well-defined three-dimensional structures are crucial for probing the function of biological macromolecules like enzymes and receptors. The specific shape and arrangement of functional groups in a molecule determine its ability to bind to a protein's active or allosteric site.

The stereochemistry of this compound makes it a candidate for investigating biological recognition processes. Many biological receptors and enzyme active sites are chiral and will interact differently with the various stereoisomers of a ligand. For instance, studies on derivatives of the related 2-amino-2-phenylethanol have explored their roles as agonists for β2-adrenoceptors, demonstrating that molecular structure is key to receptor binding and activation. nih.gov

While no specific studies have been published detailing the use of this compound to probe enzyme mechanisms or receptor binding, its structural similarity to known bioactive molecules suggests its potential as a molecular probe. It could be used to investigate the steric and electronic requirements of binding pockets in proteins, helping to map receptor sites or to serve as a scaffold for the development of novel enzyme inhibitors or receptor modulators. Such research would depend on synthesizing enantiomerically pure forms of the compound to systematically study their differential biological activities.

Q & A

Q. What are the established methods for synthesizing enantiomerically pure 2-amino-1,2-diphenylethanol?

The enantioselective synthesis of 2-amino-1,2-diphenylethanol can be achieved via palladium-catalyzed asymmetric arylation of α-ketones. For instance, gram-scale reactions using phenylboronic acid derivatives under optimized conditions yield high enantioselectivity (up to 99% ee) without compromising yield . Conformational equilibria in related systems have been studied using NMR and infrared spectroscopy, providing insights into stereochemical control during synthesis .

Q. How can conformational equilibria of 2-amino-1,2-diphenylethanol derivatives be analyzed experimentally?

Conformational analysis is typically performed using NMR spectroscopy and infrared (IR) techniques. For example, studies on 1-amino-1-phenyl-2-propanol analogs revealed hydrogen-bonding patterns and steric effects that influence equilibrium between staggered and eclipsed conformers . These methods are critical for rationalizing reactivity and stereochemical outcomes in downstream applications.

Q. What techniques are recommended for assessing the enantiomeric purity of 2-amino-1,2-diphenylethanol?

Chiral HPLC and polarimetry are standard methods. Additionally, diastereomeric salt formation with resolving agents like mandelic acid in specific solvents (e.g., 1-PrOH or 1,4-dioxane) allows for enantiopurity determination via X-ray crystallography and thermogravimetric analysis .